1-Isopropylimidazolidin-2-one

Beschreibung

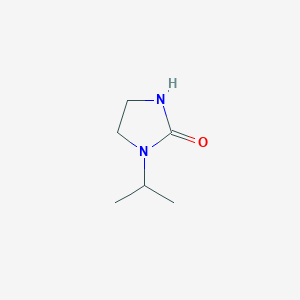

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-propan-2-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(2)8-4-3-7-6(8)9/h5H,3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPNQRLGWKMEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617305 | |

| Record name | 1-(Propan-2-yl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21921-33-5 | |

| Record name | 1-(Propan-2-yl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 1 Isopropylimidazolidin 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Specialized NMR (e.g., Hyperpolarized 129Xe NMR, 29Si NMR) for Composite Materials

The application of specialized Nuclear Magnetic Resonance (NMR) techniques such as Hyperpolarized 129Xe NMR and 29Si NMR is typically reserved for the characterization of composite materials where 1-Isopropylimidazolidin-2-one might be incorporated.

Hyperpolarized 129Xe NMR is a powerful method for probing the void spaces and porosity of materials. nih.govacs.orgacs.orgrsc.org If this compound were part of a porous organic framework or polymer, hyperpolarized xenon atoms could be introduced to explore the material's internal structure. The chemical shift of 129Xe is highly sensitive to its local environment, providing information on pore size, shape, and surface chemistry. berkeley.edu However, no studies employing this technique on materials containing this compound have been identified.

29Si NMR is instrumental in characterizing silicon-containing composite materials. This technique provides detailed information about the connectivity and chemical environment of silicon atoms within a material's structure. nih.govaiinmr.com For instance, if this compound were functionalized and grafted onto a silica (B1680970) support, 29Si NMR could be used to confirm the covalent attachment and to characterize the nature of the silicon-oxygen framework. rsc.org The 29Si chemical shifts would indicate the type of siloxane linkages (Qn species) and the presence of organic substituents on the silicon atoms (T or D species). rsc.org At present, there is no published research detailing the use of 29Si NMR for composite materials involving this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) for Functional Group Identification and Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum would be dominated by vibrations associated with its core functional groups: the cyclic urea (B33335) (imidazolidinone) ring and the isopropyl substituent.

The most prominent feature in the spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea. This band is typically observed in the region of 1700-1650 cm⁻¹. The exact position would be influenced by the ring strain and the electronic effects of the adjacent nitrogen atoms.

Other key vibrational modes would include:

N-H Stretching: If the second nitrogen atom of the imidazolidinone ring is unsubstituted, a band in the region of 3400-3200 cm⁻¹ would be expected.

C-H Stretching: Absorptions from the isopropyl group and the methylene (B1212753) (-CH2-) groups of the ring would appear in the 3000-2850 cm⁻¹ region.

C-N Stretching: These vibrations, associated with the amide functionality, typically occur in the 1400-1200 cm⁻¹ range.

CH Bending: Vibrations from the isopropyl and methylene groups would be present in the 1470-1360 cm⁻¹ region.

A detailed assignment of the vibrational frequencies would require experimental data or high-level computational modeling, which are not currently available in the literature for this specific compound. The table below provides a generalized expectation of the FTIR spectral data for this compound based on characteristic group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (if present) | 3400 - 3200 | Medium-Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Amide) | 1700 - 1650 | Very Strong |

| C-H Bend (Isopropyl, Methylene) | 1470 - 1360 | Medium |

| C-N Stretch | 1400 - 1200 | Medium-Strong |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the carbonyl group of the cyclic urea. This group can undergo two primary types of electronic transitions: a π → π* transition and an n → π* transition. masterorganicchemistry.com

The π → π transition* involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the C=O double bond. This is a high-energy transition and would be expected to occur in the far-UV region, likely below 200 nm.

The n → π transition* involves the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to the π* antibonding orbital. This is a lower-energy, and typically weaker, transition that is expected to appear at a longer wavelength, generally in the 210-230 nm range for simple amides and ureas.

The exact position and intensity of these absorption bands can be influenced by the solvent polarity. No specific experimental UV-Vis spectra for this compound are documented in the surveyed literature.

| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | < 200 nm | High |

| n → π | ~210 - 230 nm | Low |

Near-Infrared (NIR) Absorption Spectroscopy for π-Dimer Characterization

Near-Infrared (NIR) spectroscopy is often used to study intermolecular interactions, such as hydrogen bonding and the formation of dimers. In principle, NIR could be used to investigate the self-association of this compound molecules in solution, particularly if hydrogen bonding involving the N-H group (if present) and the carbonyl oxygen leads to the formation of π-dimers. Such interactions can give rise to overtone and combination bands in the NIR region. However, the application of NIR spectroscopy for the characterization of π-dimers is more common in systems with extended π-conjugated systems. rsc.org There is no available literature on the use of NIR spectroscopy to study dimerization in this compound.

Magnetic Circular Dichroism (MCD) for Electronic Transition Assignment

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org It is particularly useful for assigning electronic transitions, especially in cases where absorption bands overlap. For a molecule like this compound, MCD could theoretically be used to further characterize the n → π* and π → π* transitions of the carbonyl chromophore. rsc.orgnih.gov The shape and sign of the MCD signals can provide information about the symmetry and electronic nature of the excited states. As with the other advanced techniques, no MCD studies have been reported for this specific compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. ESR spectroscopy would not be applicable to this compound in its ground state, as it is a diamagnetic molecule with no unpaired electrons.

However, if a radical species of this compound were to be generated, for example, through chemical oxidation, reduction, or radiolysis, ESR spectroscopy would be the primary tool for its characterization. tandfonline.comrsc.orgubc.ca The resulting ESR spectrum would provide information about the g-factor and hyperfine coupling constants, which would help to identify the location of the unpaired electron within the radical's structure. For instance, if a radical were formed on one of the nitrogen atoms, hyperfine coupling to that nitrogen nucleus (¹⁴N, I=1) and adjacent protons would be expected. There are currently no reports in the scientific literature detailing the generation and ESR analysis of radical species derived from this compound.

Mechanistic Investigations of Reactions Involving 1 Isopropylimidazolidin 2 One Frameworks

Mechanistic Pathways of Palladium-Catalyzed Sequential Hydroamination

The palladium-catalyzed sequential hydroamination of 1,3-enynes with ureas, including derivatives like 1-isopropylimidazolidin-2-one, offers an atom- and step-economical method for synthesizing valuable imidazolidinone structures. This redox-neutral process involves a cascade of reactions, beginning with an intermolecular hydroamination to form an allene intermediate, which then undergoes an intramolecular hydroamination to yield the final cyclic product. organic-chemistry.org

Intermolecular Enyne Hydroamination Pathway

The catalytic cycle is initiated by the reaction of a palladium catalyst with a 1,3-enyne. The proposed mechanism for the intermolecular hydroamination of vinylarenes, a related transformation, suggests two possible pathways: nucleophilic attack on a coordinated alkene or the reaction between an activated amine and a palladium-alkyl species. organic-chemistry.orgacs.org In the context of 1,3-enynes, the reaction proceeds to form an allene intermediate. organic-chemistry.org Mechanistic studies have identified η3-arylethyl diphosphine palladium triflate complexes as the resting state in the catalytic cycle for vinylarene hydroamination, which are formed from the migratory insertion of the vinylarene into a palladium hydride triflate. nih.gov The amine then attacks this intermediate to form the carbon-nitrogen bond. nih.gov The efficiency of this step can be significantly influenced by the ligands on the palladium catalyst, with larger bite angles in the phosphine ligands leading to faster rates of nucleophilic attack. berkeley.eduacs.org

Intramolecular Hydroamination via Dynamic Kinetic Resolution and Curtin-Hammett Principle

Following the formation of the chiral allene intermediate, the reaction proceeds through an intramolecular hydroamination step to form the imidazolidinone ring. This part of the mechanism is governed by dynamic kinetic resolution (DKR), a process that allows for the conversion of a racemic mixture of intermediates into a single, highly enantioenriched product. organic-chemistry.orgorganic-chemistry.org The key to successful DKR is that the racemization of the intermediate is much faster than the subsequent irreversible reaction to the product. organic-chemistry.org

The stereochemical outcome of this intramolecular cyclization is dictated by the Curtin-Hammett principle. This principle states that for a reaction involving rapidly interconverting isomers that lead to different products, the product ratio is determined by the difference in the energy of the transition states leading to these products, not by the relative populations of the ground-state isomers. wikipedia.org In the asymmetric sequential hydroamination of 1,3-enynes, the chiral palladium catalyst forms two diastereomeric intermediates with the chiral allene. These intermediates are in rapid equilibrium. The subsequent intramolecular hydroamination proceeds through different energy transition states for each diastereomer. The enantioselectivity of the final imidazolidinone product is therefore a result of the difference in these transition state energies. organic-chemistry.org Mechanistic investigations have confirmed that the racemization of the allene intermediate is faster than the product formation, which is a prerequisite for a DKR pathway operating under the Curtin-Hammett principle. organic-chemistry.org

Photocatalytic Deracemization Mechanisms of N-Aryl Substituted Cyclic Ureas

The photocatalytic deracemization of N-aryl substituted cyclic ureas, such as those derived from the this compound framework, is a powerful strategy for the asymmetric synthesis of these compounds. This process utilizes visible light and a combination of catalysts to convert a racemic mixture into a single enantiomer. The underlying mechanism is a sequence of electron transfer, proton transfer, and hydrogen-atom transfer events.

Excited-State Electron Transfer Processes

The process is initiated by the absorption of visible light by a photocatalyst, typically an iridium-based complex, which promotes it to an excited state. This excited-state photocatalyst is a potent oxidant and can engage in a single-electron transfer (SET) with the racemic cyclic urea (B33335). organic-chemistry.org This reversible oxidation generates a transient and enantiomeric pair of arene radical cations from the urea substrate. organic-chemistry.orgacs.org The feasibility of this electron transfer is supported by electrochemical studies and Stern-Volmer quenching experiments, which show that the process is kinetically rapid. organic-chemistry.org

Role of Proton Transfer and Hydrogen-Atom Transfer Steps

The formation of the substrate radical cation significantly increases the acidity of the stereogenic C-H bond. organic-chemistry.orgacs.org A chiral Brønsted base, often a BINOL-derived phosphate, then selectively deprotonates one of the enantiomeric radical cations in a kinetically controlled process. organic-chemistry.org The faster-reacting enantiomer undergoes this proton transfer to form a neutral α-amino radical, while the slower-reacting enantiomer can revert to the starting material through back-electron transfer from the reduced photocatalyst. organic-chemistry.orgacs.org This kinetic resolution step is crucial for establishing the enantiomeric excess of the final product.

The resulting achiral α-amino radical intermediate is then reduced back to the cyclic urea through a hydrogen-atom transfer (HAT) from a thiol co-catalyst. organic-chemistry.org This HAT step can be either non-selective, using an achiral thiol, or can also be rendered enantioselective by employing a chiral thiol, such as a cysteine-containing peptide. organic-chemistry.org The catalytic cycle is completed by a proton-coupled electron transfer (PCET) event involving the reduced photocatalyst, the thiyl radical, and the protonated chiral base, which regenerates all three active catalysts. organic-chemistry.org

Synergistic Stereoselectivity of Chiral Catalysts

The following table summarizes the catalysts and their roles in the photocatalytic deracemization process.

| Catalyst Component | Type | Role in the Catalytic Cycle |

| Photocatalyst | Iridium(III) complex | Absorbs light and initiates electron transfer to form the substrate radical cation. |

| Chiral Base | BINOL-derived phosphate | Selectively deprotonates one enantiomer of the radical cation (kinetic resolution). |

| H-atom Donor | Thiol (e.g., thiophenol, cysteine peptide) | Reduces the α-amino radical intermediate back to the cyclic urea. |

Mechanistic Studies of Hydroaminoalkylation Reactions

Mechanistic investigations into hydroaminoalkylation reactions involving imidazolidin-2-one frameworks have provided crucial insights into the catalytic cycle and the factors governing reactivity and selectivity. These studies, often employing a combination of kinetic analysis, isotopic labeling, and computational modeling, have helped to elucidate the intricate steps involved in the carbon-carbon bond-forming process. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the broader class of cyclic ureas and related compounds has been the subject of mechanistic inquiries, particularly when utilized as ligands in catalytic systems.

Proton-Assisted σ-Bond Insertion Mechanisms

A key area of investigation in the hydroaminoalkylation of unactivated alkenes is the mechanism of C-H bond activation and subsequent C-C bond formation. In the context of tantalum catalysts bearing cyclic ureate ligands, mechanistic studies, including kinetic isotope effect (KIE) investigations, have pointed towards protonolysis of an intermediate 5-membered azametallacycle as the rate-limiting step of the catalytic cycle. acs.orgnih.govfigshare.com This step is crucial for the turnover of the catalyst and the formation of the final amine product.

A solvent kinetic isotope effect (kH/kD) of 1.72 has been observed in the hydrolysis of certain 4-imino-imidazolidin-2-ones, suggesting a mechanism where the rate is limited by water attack on the protonated imine, concerted with a proton transfer from the attacking water molecule to a second water molecule. rsc.org While not a hydroaminoalkylation reaction, this highlights the importance of proton transfer steps in the reactivity of imidazolidinone-containing structures.

Identification of Catalytically Active Species (e.g., Bimetallic Complexes)

The identification of the catalytically active species is fundamental to understanding the reaction mechanism. In the context of hydroaminoalkylation reactions involving cyclic urea ligands, mononuclear tantalum and titanium complexes have been identified as effective catalysts. acs.orgacs.org For example, a well-defined N,O-chelated cyclic ureate tantalum catalyst has been prepared and characterized, demonstrating high efficiency in the amination of unactivated alkenes. nih.gov

Similarly, earth-abundant and cost-effective titanium catalysts, generated in situ from commercially available precursors like Ti(NMe2)4 and a simple urea proligand, have shown high turnover frequencies. acs.org Preliminary mechanistic investigations of photocatalytic hydroaminoalkylation using a tantalum ureate pre-catalyst suggest that the reaction is initiated by N-H bond activation and the formation of a metallaaziridine. rsc.org

While the cited literature extensively discusses mononuclear catalytic systems, there is no specific mention of the identification or involvement of bimetallic complexes in hydroaminoalkylation reactions utilizing this compound or related cyclic urea frameworks. The focus of the mechanistic studies found has been on the reactivity of single-metal-center catalysts.

Table 2: Investigated Catalytic Systems for Hydroaminoalkylation with Cyclic Urea/Ureate Ligands

| Metal Center | Ligand Type | Key Mechanistic Feature |

|---|---|---|

| Tantalum | Cyclic Ureate | Turnover limited by protonolysis of azametallacycle intermediate acs.orgnih.govfigshare.com |

| Titanium | Urea-derived | High turnover frequencies with unactivated substrates acs.org |

| Tantalum | Ureate | Photocatalytic mechanism initiated by N-H bond activation rsc.org |

Biological and Pharmaceutical Research Applications of Imidazolidinone Compounds: Mechanisms and Targets

Antimicrobial and Antifungal Activity

Imidazolidinone derivatives have been the subject of extensive research for their efficacy against various microbial and fungal pathogens. nih.govmdpi.com The adaptability of the imidazolidinone structure allows for the synthesis of derivatives with significant activity against clinically relevant species. mdpi.comrjpbr.com Studies have shown that modifications to the core ring system can lead to compounds with potent inhibitory effects, making them promising candidates for new antimicrobial and antifungal drug development. nih.gov

A key strategy in developing antifungal agents is the disruption of the fungal cell membrane, a structure vital for the pathogen's survival. Ergosterol is an essential component of this membrane, analogous to cholesterol in mammalian cells. monash.edu Inhibitors of ergosterol biosynthesis interfere with the enzymes responsible for its production, leading to a depleted supply of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises membrane integrity and leads to cell death. monash.edunih.gov

R-126638, a novel triazole derivative, exemplifies this mechanism. nih.govfrontiersin.org Like other azole antifungals, its primary target is the cytochrome P450 enzyme 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol. nih.gov R-126638 has demonstrated potent in vitro activity against a range of dermatophytes and yeasts, including various Candida and Malassezia species. nih.govfrontiersin.org Research has shown it inhibits ergosterol synthesis in Candida albicans, Trichophyton mentagrophytes, Trichophyton rubrum, and Microsporum canis at nanomolar concentrations. frontiersin.org Its efficacy is comparable to, and in some cases superior to, established antifungal agents like itraconazole and ketoconazole. nih.gov

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. Imidazolidinone-based compounds have emerged as potent antileishmanial agents, with research indicating that their mechanism of action often involves the inhibition of essential parasite kinases. bohrium.comnih.gov Kinases are crucial enzymes that regulate a wide array of cellular processes, and their inhibition can disrupt parasite growth, differentiation, and infectivity. mdpi.com

Several studies have detailed the synthesis and evaluation of N-substituted imidazolidin-2-one derivatives against various Leishmania species. nih.govmdpi.com For instance, certain N3-benzyl and N3-tolylsulfonyl derivatives showed potent inhibition against Leishmania mexicana promastigotes. nih.gov One proposed mechanism for these N-pyridinylimidazolidinones is the interference with the parasite's phospholipase A2 (PLA2) activity. nih.gov

Further research has more directly implicated kinase inhibition. A specific imidazolidinone derivative, compound 7 , demonstrated significant activity against the clinically relevant amastigote stage of the parasite and was shown to inhibit parasite Protein Kinase C (PKC) activity by 80% at a concentration of 10µM. mdpi.comwikipedia.org This inhibition of PKC, a key signaling enzyme, also correlated with a 70% reduction in the parasite's ability to invade host cells. mdpi.com Other studies have identified mitogen-activated protein kinase (MAPK) as another probable target for antileishmanial imidazolidinones. bohrium.comnih.gov Bioisosteres of imidazolidinones exhibited potent activity against Leishmania donovani and were found to specifically inhibit parasite kinase activity, leading to apoptosis-like cell death. bohrium.comnih.gov

Antiviral Agent Development

The structural framework of imidazolidinone has been instrumental in the development of inhibitors for various viral enzymes, particularly proteases, which are essential for viral replication.

The human immunodeficiency virus (HIV) relies on a viral protease to cleave large polyproteins into functional enzymes and structural proteins, a critical step in the maturation of new, infectious virions. This enzyme is an aspartic protease and has been a major target for antiretroviral therapy. mdpi.com Imidazolidinone derivatives were among the early small molecules developed as potent HIV protease inhibitors. Compounds such as DMP 323 and DMP 450 are ethylene urea-based inhibitors designed to fit into the active site of the enzyme, blocking its function and halting the viral life cycle.

Another strategy to combat HIV is to block its entry into host cells. The virus uses the CD4 receptor and a co-receptor, most commonly CCR5 or CXCR4, to gain entry. Small molecules that bind to and block these co-receptors can prevent viral entry. While direct examples of simple imidazolidinone CCR5 antagonists are not prominent, closely related heterocyclic structures have been successfully developed. For instance, a series of imidazopiperidine derivatives have been discovered as potent CCR5 antagonists. nih.govfrontiersin.org One such compound, PF-232798, was selected as a clinical candidate, demonstrating that this chemical space is fertile ground for developing HIV entry inhibitors. frontiersin.org These antagonists function by binding to a transmembrane pocket of the CCR5 receptor, preventing the conformational changes required for viral fusion with the host cell membrane.

The Hepatitis C virus (HCV) genome encodes a polyprotein that must be processed by viral proteases to release functional viral proteins. The NS3 serine protease, which requires the NS4A protein as a cofactor, is responsible for several of these cleavages and is essential for viral replication. mdpi.com This enzyme has been a prime target for the development of direct-acting antiviral agents (DAAs). rjpbr.com Research into novel inhibitors has identified 2-oxoimidazolidine-4-carboxylic acid derivatives as active against the HCV NS3 serine protease, demonstrating the utility of the imidazolidinone scaffold in targeting this viral enzyme. mdpi.com The development of such inhibitors is crucial, as the NS3 protease is a well-validated target, and new chemical classes of inhibitors are needed to combat the emergence of drug-resistant viral variants. nih.govmdpi.com

Dengue virus, a member of the flavivirus family, also relies on a serine protease for its replication. The Dengue virus protease is a two-component complex consisting of the NS3 protease domain and its NS2B cofactor, which is essential for proper enzymatic activity. nih.govwikipedia.org The NS2B-NS3 protease cleaves the viral polyprotein, making it an attractive target for antiviral drug discovery. wikipedia.org A series of fused bicyclic derivatives of pyrrolidine and imidazolidinone have been identified as inhibitors of the DENV-2 NS2B-NS3 protease. nih.gov These compounds, based on a pyrrolidino[1,2-c]imidazolidinone scaffold, were designed to block the active site of the protease, and they demonstrated activity against both the isolated enzyme and the replication of the wild-type virus. nih.gov This finding highlights the potential for developing non-peptidic, potent antiviral agents for Dengue fever based on the imidazolidinone core structure.

Enterovirus 71 (EV71) Capsid Protein Targeting (VP1) and Inhibition of Viral Adsorption/RNA Uncoating

Imidazolidinone derivatives have emerged as a promising class of antiviral agents, particularly against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease that can lead to severe neurological complications. nih.govnih.gov Research into these compounds has revealed a specific mechanism of action that targets the viral capsid, interfering with the earliest stages of infection.

A notable example is the pyridyl imidazolidinone derivative, BPR0Z-194, which has been identified as a potent and selective inhibitor of EV71. nih.gov This compound directly targets the VP1 capsid protein, one of the major structural proteins of the virus. nih.govnih.gov The interaction between the imidazolidinone compound and VP1 disrupts the protein's function, which is crucial for the virus to attach to and enter host cells.

Mechanism of action studies have indicated that these compounds act during the initial phases of the viral replication cycle. nih.govnih.govebsco.com By binding to the VP1 protein, they are thought to inhibit two critical processes:

Viral Adsorption: The initial attachment of the virus to the surface of the host cell is hindered.

RNA Uncoating: Following entry into the host cell, the viral capsid must disassemble to release its RNA genome, a process known as uncoating. Imidazolidinone compounds stabilize the capsid, preventing this uncoating and thus halting the replication process. nih.govebsco.com

The efficacy of these compounds is underscored by the development of viral resistance. Studies have shown that specific mutations in the VP1 protein can confer resistance to pyridyl imidazolidinones. nih.govnih.gov For instance, a single amino acid change at position 192 of the VP1 protein has been found to make the virus resistant to the inhibitory effects of BPR0Z-194. nih.govnih.gov This provides strong evidence that VP1 is the direct target of these antiviral compounds.

Table 1: Antiviral Activity of Pyridyl Imidazolidinones against EV71

| Compound | Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| BPR0Z-194 | EV71 Capsid Protein (VP1) | Inhibition of viral adsorption and/or RNA uncoating | Potent and selective inhibitor of EV71. Resistance is conferred by mutations in the VP1 protein. nih.govnih.gov |

| Modified Pyridyl Imidazolidinones | EV71 Capsid Protein (VP1) | Binds to the hydrophobic pocket of VP1 | The interaction between the compound and specific amino acid residues (e.g., Tyr 116) in VP1 is critical for drug efficacy. nih.gov |

Anticancer Research

Certain derivatives of the imidazolidinone scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action in this context is multifaceted, primarily revolving around the induction of oxidative stress and the subsequent activation of apoptotic pathways in cancer cells.

Induction of Reactive Oxygen Species (ROS) Accumulation

A key anticancer mechanism of some 4-imidazolidinone derivatives is their ability to induce the accumulation of Reactive Oxygen Species (ROS) within cancer cells. nih.govresearchgate.netnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, leading to a state of oxidative stress. In the context of cancer therapy, elevating ROS levels beyond a tolerable threshold can selectively kill cancer cells, which often have a compromised antioxidant defense system compared to normal cells. nih.gov Studies on a specific 4-imidazolidinone derivative, referred to as compound 9r, have shown that it promotes the generation of ROS in colorectal cancer cells. nih.govnih.gov

Activation of JNK and Caspase Pathways Leading to Apoptosis

The accumulation of ROS triggered by imidazolidinone derivatives serves as a critical upstream signal for the activation of specific cell death pathways. nih.govresearchgate.net One of the primary pathways affected is the c-Jun N-terminal kinase (JNK) pathway, a key signaling cascade that is activated in response to cellular stress, including oxidative stress. nih.govnih.gov Activation of the JNK pathway, in turn, initiates a cascade of events leading to apoptosis, or programmed cell death.

The JNK pathway can then trigger the intrinsic apoptotic pathway, which involves the mitochondria. nih.gov This leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. researchgate.net This process culminates in the activation of caspases, a family of protease enzymes that execute the process of apoptosis. nih.govbilkent.edu.tr Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) leads to the cleavage of essential cellular proteins and the characteristic morphological changes of apoptosis. bilkent.edu.tr The antioxidant N-acetylcysteine (NAC) has been shown to suppress the ROS production, JNK pathway activation, and subsequent apoptosis induced by these compounds, confirming the central role of oxidative stress in their anticancer activity. nih.govresearchgate.netnih.gov

Selective Antiproliferative Effects on Cancer Cell Lines

Imidazolidinone derivatives have demonstrated selective antiproliferative effects against various cancer cell lines. nih.govnih.govnih.gov For example, compound 9r exhibited potent anticancer activity in the colorectal cancer cell lines HCT116 and SW620. nih.govnih.gov This selectivity is a crucial aspect of cancer chemotherapy, as it indicates a potential for targeting cancerous cells while minimizing damage to healthy, non-cancerous cells. The cytotoxic effects of these compounds have been observed in a dose-dependent manner, with higher concentrations leading to increased inhibition of cancer cell growth. nih.gov The promising anticancer profile of these imidazolidinone derivatives suggests they are worthy of further investigation as lead compounds for the development of new cancer therapies. nih.gov

Table 2: Anticancer Activity of 4-Imidazolidinone Derivative (Compound 9r)

| Cell Lines | Mechanism of Action | Pathway Activated | Outcome |

|---|---|---|---|

| HCT116 (Colorectal Cancer) | Induction of ROS accumulation | JNK and Caspase pathways | Apoptosis, Selective antiproliferative effect nih.govnih.gov |

| SW620 (Colorectal Cancer) | Induction of ROS accumulation | JNK and Caspase pathways | Apoptosis, Selective antiproliferative effect nih.govnih.gov |

Immunomodulatory and Anti-Inflammatory Potentials

The therapeutic applications of compounds containing the imidazolidinone scaffold extend to the modulation of the immune system and the treatment of inflammatory conditions. nih.govhealthline.comclevelandclinic.org A key target in this area is the Tyrosine Kinase 2 (TYK2), an enzyme that plays a critical role in the signaling pathways of pro-inflammatory cytokines. colab.wsnih.gov

TYK2 Kinase Inhibition for Autoimmune and Inflammatory Disorders

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. nih.govpatsnap.com It is essential for the signaling of several cytokines that are central to the pathogenesis of numerous autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. colab.wspatsnap.com By inhibiting the activity of TYK2, it is possible to block these pro-inflammatory signaling pathways, thereby reducing the aberrant immune response that characterizes these disorders. nih.govbohrium.com

The development of selective TYK2 inhibitors is an attractive therapeutic strategy. researchgate.net Unlike broader JAK inhibitors, which can have off-target effects, selective TYK2 inhibitors offer a more targeted approach, potentially leading to a better safety profile. nih.gov Some TYK2 inhibitors function as allosteric inhibitors, binding to the pseudokinase (JH2) domain of the enzyme. nih.govfrontiersin.org This binding locks the kinase in an inactive state, preventing the downstream signaling cascade. frontiersin.org This mechanism provides a high degree of selectivity for TYK2 over other JAK family members. nih.gov While specific research on "1-Isopropylimidazolidin-2-one" as a TYK2 inhibitor is not prominent in the reviewed literature, the broader class of nitrogen-containing heterocyclic compounds is actively being explored for this purpose, with scaffolds like imidazo[1,2-b]pyridazine showing promise. nih.gov The principles of targeting TYK2 for autoimmune and inflammatory diseases provide a strong rationale for exploring the potential of imidazolidinone-based compounds in this therapeutic area.

Enzyme Inhibition Studies (Beyond Antimicrobial/Antiviral)

Extensive research into the biological activities of imidazolidinone derivatives has revealed their potential as inhibitors of various enzymes, extending beyond their established antimicrobial and antiviral properties. This section explores the inhibitory effects of specific imidazolidinone compounds on two key enzymes: Phosphodiesterase 4 and Human Neutrophil Elastase.

Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils during inflammation. It is involved in the breakdown of extracellular matrix proteins and has been implicated in the pathogenesis of various inflammatory diseases. Although the imidazolidinone core structure is of interest in medicinal chemistry, there is currently no available scientific literature or data detailing the direct inhibitory activity of This compound on Human Neutrophil Elastase.

One study has explored a related but distinct series of compounds based on an N-amino-4-imidazolidinone scaffold as potential HNE inhibitors. This research identified a selective, low micromolar reversible competitive inhibitor of HNE from this series. However, the specific compound This compound was not among the derivatives synthesized or tested in this study. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Isopropylimidazolidin-2-one, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of isopropylamine derivatives with carbonyl-containing precursors (e.g., urea or carbamates). Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., acid catalysts like HCl or Lewis acids). For example, cyclocondensation under reflux in ethanol with HCl yields ~65–75% purity, requiring further purification via recrystallization or column chromatography .

- Critical Considerations : Monitor reaction progress using TLC or HPLC to avoid over-alkylation byproducts. Purity validation via NMR (¹H/¹³C) and mass spectrometry is essential .

Q. How can researchers ensure the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound.

- Spectroscopic Validation :

- ¹H NMR : Confirm the presence of isopropyl groups (δ 1.2–1.4 ppm, doublet) and imidazolidinone ring protons (δ 3.5–4.2 ppm) .

- HPLC : Employ a C18 column with UV detection (λ = 210–230 nm) to assess purity (>95%) .

- Elemental Analysis : Match calculated and observed C/H/N ratios to confirm molecular formula .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR and IR data with structurally analogous compounds (e.g., 1,3-dimethylimidazolidin-2-one) to identify shifts caused by steric or electronic effects .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry by obtaining single-crystal structures .

- Contradiction Framework : Apply iterative hypothesis testing (e.g., varying solvent polarity in NMR studies) to isolate experimental artifacts .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric effects of the isopropyl group on reaction pathways.

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants in SN2 reactions) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential vapor release .

- Waste Disposal : Neutralize acidic byproducts before disposing in designated chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.